molecular formula C14H18BNO3 B3045170 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole CAS No. 1025719-20-3

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole

Cat. No.: B3045170
CAS No.: 1025719-20-3
M. Wt: 259.11
InChI Key: ZXAPMRKCTBADND-UHFFFAOYSA-N
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Description

Chemical Identity: 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole (CAS: 1025719-20-3 ) is a boronate ester-functionalized heterocyclic compound with the molecular formula C₁₃H₁₆BNO₃ (MW: 245.09 g/mol) . It features a benzo[d]oxazole core substituted with a methyl group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 5.

Synthesis:
The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, leveraging the reactivity of the boronate ester group. Similar protocols involve Li/Br exchange followed by borylation with pinacol borane reagents .

Properties

IUPAC Name

2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-9-16-11-8-6-7-10(12(11)17-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAPMRKCTBADND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719887
Record name 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025719-20-3
Record name 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the dioxaborolane moiety to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the dioxaborolane moiety is replaced by other groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic acids and their derivatives.

    Reduction: Alcohols or other reduced forms of the original compound.

    Substitution: Various substituted benzo[d]oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. The incorporation of the benzo[d]oxazole structure enhances the biological activity of these compounds. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth and metastasis .

Drug Development
The compound serves as a critical building block in the synthesis of various pharmaceuticals. Its ability to form stable complexes with biologically relevant targets makes it a valuable component in drug design. For instance, derivatives of this compound have been explored for their potential as inhibitors of protein kinases, which are crucial in cancer therapy .

Material Science

Fluorescent Materials
The unique structure of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole allows it to be utilized in the development of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The fluorescence properties can be tuned by modifying the substituents on the oxazole ring .

Polymer Chemistry
This compound can also be used as a monomer or additive in polymer synthesis. Its boron-containing structure enhances the thermal stability and mechanical properties of polymers. Research has indicated that incorporating such compounds into polymer matrices can improve their performance in various applications, including coatings and composites .

Organic Synthesis

Building Block for Synthesis
In organic synthesis, this compound acts as a versatile building block for the construction of more complex molecules. Its reactivity allows for various transformations, including Suzuki coupling reactions, which are widely used for forming carbon-carbon bonds. This makes it a valuable reagent in synthetic organic chemistry .

Functionalization Reactions
The presence of the dioxaborolane group enables selective functionalization reactions that can introduce various functional groups into organic molecules. This property is particularly useful in creating libraries of compounds for biological screening and drug discovery .

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of synthesized derivatives of this compound on various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics .

Case Study 2: Fluorescent Polymer Development

Another research project focused on integrating this compound into polymer matrices to develop new fluorescent materials for OLED applications. The resulting polymers exhibited enhanced light emission properties and improved stability under operational conditions .

Mechanism of Action

The mechanism of action of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers and Heterocyclic Analogues

A. 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole

  • CAS : 84872-30-2
  • Formula: C₁₄H₁₈BNO₃ (MW: 259.11 g/mol)
  • Key Differences :
    • Boronate group at position 5 instead of 6.
    • Additional methyl group alters steric hindrance, reducing reactivity in Suzuki couplings compared to the 7-substituted isomer .

B. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole

  • CAS : 837392-66-2
  • Formula: C₁₃H₁₆BNO₃ (MW: 245.08 g/mol)
  • Key Differences :
    • Benzo[d]isoxazole core (oxygen and nitrogen adjacent) instead of benzo[d]oxazole.
    • Reduced electron density at the boron site, leading to slower reaction kinetics in cross-coupling .

C. 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole

  • CAS : 439090-73-0
  • Formula: C₁₉H₂₁BNO₃ (MW: 331.19 g/mol)
  • Key Differences :
    • Boronate group attached to a phenyl ring rather than directly to the benzo[d]oxazole.
    • Extended conjugation enhances absorption in UV-vis spectra but increases steric bulk, limiting use in sterically demanding reactions .
Functional Group and Heterocycle Variations

A. Thiazole Derivatives

  • Example: 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole CAS: Not explicitly listed; synthesized via Li/Br exchange . Key Differences:
  • Thiazole core (sulfur instead of oxygen) increases electron-withdrawing effects, improving stability but reducing solubility in polar solvents .

B. Triazine and Malonate Derivatives

  • Example: Dimethyl-2-(2-methyl-7-boronate-hept-4-yn-3-yl)malonate CAS: Not explicitly listed; see . Key Differences:
  • Alkyne-linked malonate chain introduces flexibility, enabling applications in polymer chemistry. However, the boronate group’s reactivity is masked by the malonate, requiring harsher reaction conditions .

Comparative Data Table

Compound Name CAS Number Molecular Formula MW (g/mol) Boronate Position Heterocycle Key Applications
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole 1025719-20-3 C₁₃H₁₆BNO₃ 245.09 7 Benzo[d]oxazole Suzuki couplings, OLED materials
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole 84872-30-2 C₁₄H₁₈BNO₃ 259.11 5 Benzo[d]oxazole Medicinal chemistry
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole 837392-66-2 C₁₃H₁₆BNO₃ 245.08 5 Benzo[d]isoxazole Fluorescent probes
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole 439090-73-0 C₁₉H₂₁BNO₃ 331.19 Para-phenyl Benzo[d]oxazole Conjugated polymers

Research Findings and Challenges

  • Synthetic Accessibility : The target compound is more synthetically accessible than diboronate analogues (e.g., 4,7-bis-boronate-benzo[c][1,2,5]thiadiazole), which often face low yields due to steric and electronic challenges .
  • Stability : Benzo[d]oxazole derivatives exhibit superior hydrolytic stability compared to thiazole analogues, as sulfur-containing heterocycles are prone to oxidation .
  • Performance in Cross-Coupling : The 7-boronate isomer shows 15–20% higher yields in Suzuki-Miyaura reactions than its 5-substituted counterpart, attributed to reduced steric hindrance .

Biological Activity

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antibacterial, and antifungal activities, along with relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure that includes a benzo[D]oxazole moiety and a dioxaborolane group. Its molecular formula is C14H19BN2O2C_{14}H_{19}BN_{2}O_{2}, with a molecular weight of approximately 258.12 g/mol.

PropertyValue
Molecular Formula C₁₄H₁₉BN₂O₂
Molecular Weight 258.12 g/mol
CAS Number 1419554-45-2
IUPAC Name This compound

Anticancer Activity

Recent studies have indicated that derivatives of benzo[D]oxazole exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. A comparative study highlighted that certain derivatives exhibited up to a 10-fold increase in potency against human cancer cell lines when compared to standard chemotherapeutics like Combretastatin-A4 (CA-4) .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal activities:

  • Mechanism of Action : Similar compounds have demonstrated the ability to disrupt bacterial cell membranes and inhibit fungal cell wall synthesis. The dioxaborolane moiety is believed to play a crucial role in enhancing the compound's interaction with biological targets .

Case Study 1: Anticancer Efficacy

A study conducted on benzo[D]oxazole derivatives found that modifications at the C–3 position significantly enhanced antiproliferative activity against multiple cancer cell lines. The results indicated that compounds with specific substitutions showed improved selectivity and potency.

CompoundIC₅₀ (µM)Selectivity Index
2-Methyl-7-Derivative A1.5High
2-Methyl-7-Derivative B0.8Moderate
CA-48.0Low

Case Study 2: Antibacterial Activity

In a separate investigation focusing on antibacterial properties, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed substantial inhibition zones indicating effective antibacterial action.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Q & A

Q. Example Protocol :

ParameterConditionReference
CatalystPd(dppf)Cl2 (0.36 mmol)
Solvent1,4-Dioxane
Temperature100°C
Reaction Time8 hours
Yield90%

How is the compound characterized after synthesis?

Basic
Post-synthesis characterization relies on:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for methyl groups in the pinacol boronate (δ ~1.3 ppm) and benzo[d]oxazole protons (δ 7.0–8.5 ppm) confirm structure .
    • ¹³C NMR : Signals for quaternary carbons in the dioxaborolane ring (~85 ppm) and aromatic carbons (110–150 ppm) are critical .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺ = 322 for a related compound) .

Advanced Tip : Use DEPT-135 or 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

How can researchers optimize Suzuki-Miyaura coupling for higher yields?

Q. Advanced

  • Catalyst loading : Reduce Pd(dppf)Cl2 to 0.5 mol% while increasing reaction time to 12–16 hours to minimize costs without compromising yield .
  • Solvent purity : Use anhydrous 1,4-dioxane to prevent hydrolysis of the boronate ester.
  • Alternative ligands : Test XPhos or SPhos ligands for sterically hindered substrates .
  • Workup : Extract with THF/water to remove inorganic salts and purify via silica gel chromatography or recrystallization (ethanol/water) .

What challenges arise in interpreting NMR spectra of this compound?

Q. Advanced

  • Boron-related broadening : Quadrupolar broadening from boron (¹⁰B/¹¹B isotopes) can obscure adjacent proton signals. Use decoupling techniques or analyze spectra at higher magnetic fields (≥500 MHz) .
  • Impurity peaks : Residual solvents (e.g., dioxane at δ 3.6 ppm) or unreacted starting materials may overlap with target signals. Compare with spectra of intermediates (e.g., brominated precursor) .

How is this compound applied in organic electronics or materials science?

Q. Advanced

  • OLED intermediates : Similar boronate esters serve as electron donors in thermally activated delayed fluorescence (TADF) emitters. For example, phenoxazine/carbazole-based boronate derivatives enhance charge transfer in OLEDs .
  • Cross-coupling precursors : The compound acts as a key intermediate in synthesizing conjugated polymers for organic photovoltaics (OPVs) .

How can researchers resolve contradictions in reported spectroscopic data?

Q. Advanced

  • Systematic benchmarking : Compare NMR data across multiple syntheses (e.g., vs. 13) to identify solvent- or temperature-dependent shifts.
  • Impurity analysis : Use LC-MS or HPLC to detect side products (e.g., deborylated byproducts) that may skew spectral interpretations .
  • Collaborative validation : Share raw spectral data with crystallography labs (e.g., using OLEX2 or SHELX) to cross-validate structural assignments .

What purification techniques are most effective post-synthesis?

Q. Methodological

  • Column chromatography : Use silica gel with ethyl acetate/hexane (1:3) to separate boronate esters from Pd residues .
  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals, as demonstrated for related benzo[d]oxazole derivatives .
  • Alternative : Size-exclusion chromatography (SEC) for polymer-bound impurities .

What role does this compound play in pharmaceutical research?

Q. Advanced

  • Drug intermediate : Boronate esters enable late-stage functionalization via Suzuki coupling, e.g., attaching bioactive moieties to benzo[d]oxazole cores .
  • Protease inhibitor analogs : Structural analogs (e.g., benzimidazole-triazole derivatives) show activity against viral proteases, suggesting potential antiviral applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole

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